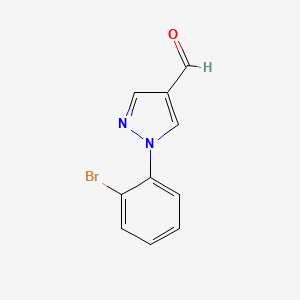

1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUURKSIVEHOZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromophenyl Pyrazole 4 Carbaldehyde

Classic and Modern Approaches to Pyrazole-4-carbaldehyde Formation

The introduction of a carbaldehyde group at the C4-position of the pyrazole (B372694) ring is a crucial transformation in organic synthesis, providing a versatile handle for further functionalization. The Vilsmeier-Haack reaction is a cornerstone in this regard, though other strategies have also been developed.

The Vilsmeier-Haack Reaction in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. igmpublication.orgnih.govnih.govresearchgate.netresearchgate.net The reaction typically utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). igmpublication.orgnih.govnih.govresearchgate.netsemanticscholar.org This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of a pyrazole-4-carbaldehyde derivative after hydrolysis. nih.gov The versatility of this reaction allows for the synthesis of a broad range of substituted pyrazole-4-carbaldehydes. chemmethod.comrasayanjournal.co.in

The synthesis of 1-aryl-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction often commences with the preparation of appropriate precursors, namely substituted hydrazones. These hydrazones are typically synthesized through the condensation of an arylhydrazine with a ketone, frequently a substituted acetophenone (B1666503). researchgate.netsemanticscholar.orgrasayanjournal.co.in

For the targeted synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, the key starting material is 2-bromophenylhydrazine (B91577). This precursor can be prepared from 2-bromoaniline (B46623) through diazotization followed by reduction. The resulting 2-bromophenylhydrazine is then reacted with a suitable three-carbon carbonyl compound, such as an acetophenone derivative, in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like methanol (B129727) to yield the corresponding hydrazone. igmpublication.orgsemanticscholar.orgrasayanjournal.co.in

The general reaction is depicted below:

Arylhydrazine + Substituted Acetophenone → Arylhydrazone

This hydrazone intermediate is then subjected to the Vilsmeier-Haack conditions for cyclization and formylation.

The efficacy of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes is highly dependent on the reaction conditions and the stoichiometry of the reagents. The most common Vilsmeier reagent is prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). igmpublication.orgnih.govresearchgate.netsemanticscholar.org

The reaction is typically carried out by adding POCl₃ to an ice-cooled solution of DMF, followed by the addition of the hydrazone precursor. The reaction mixture is then heated, often for several hours, to facilitate the cyclization and formylation. researchgate.netsemanticscholar.org The temperature and reaction time are critical parameters that are often optimized to maximize the yield of the desired product. For instance, reactions can be run at temperatures ranging from room temperature to reflux, with durations from a few hours to overnight. researchgate.netsemanticscholar.org

Upon completion of the reaction, the mixture is typically quenched with ice-water and neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the crude product, which is then purified by recrystallization or column chromatography. igmpublication.orgsemanticscholar.org

A summary of typical reaction conditions is provided in the table below:

| Parameter | Typical Conditions |

| Vilsmeier Reagent | POCl₃ / DMF |

| Solvent | DMF |

| Temperature | 0 °C to reflux |

| Reaction Time | 2 - 24 hours |

| Work-up | Quenching with ice-water, neutralization with base |

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. In the context of pyrazole synthesis from hydrazones, the reaction proceeds through a cyclization followed by formylation.

The hydrazone precursor first undergoes an electrophilic attack by the Vilsmeier reagent, which initiates the cyclization to form the pyrazole ring. Subsequent attack by another equivalent of the Vilsmeier reagent at the electron-rich 4-position of the newly formed pyrazole ring leads to the introduction of the formyl group precursor. The final step involves the hydrolysis of the resulting iminium salt during the aqueous work-up to yield the desired pyrazole-4-carbaldehyde.

Alternative Formylation Strategies for Pyrazole Derivatives

While the Vilsmeier-Haack reaction is the most prevalent method, other strategies for the formylation of pyrazoles exist. One such alternative is the Duff reaction, which involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. This method has been successfully applied to the formylation of 1-phenyl-1H-pyrazoles, offering a chemoselective and regiospecific route to the corresponding 4-carbaldehydes. researchgate.net The reaction conditions for the Duff formylation are typically milder than those of the Vilsmeier-Haack reaction. researchgate.net

Targeted Synthesis of this compound

Based on the general methodologies described above, a targeted synthesis for this compound can be proposed. The synthesis would commence with the preparation of 2-bromophenylhydrazine, which is then condensed with a suitable acetophenone to form the corresponding hydrazone. This hydrazone is subsequently subjected to the Vilsmeier-Haack reaction using POCl₃ and DMF to yield the final product.

A plausible synthetic scheme is as follows:

Preparation of 2-Bromophenylhydrazine: Diazotization of 2-bromoaniline followed by reduction.

Formation of Hydrazone: Reaction of 2-bromophenylhydrazine with an acetophenone derivative.

Vilsmeier-Haack Reaction: Cyclization and formylation of the hydrazone using POCl₃/DMF to afford this compound.

This route leverages the well-established and reliable Vilsmeier-Haack reaction, which has been shown to be effective for a wide range of substituted pyrazoles.

Regioselective Synthesis of the Pyrazole Ring

The formation of the pyrazole ring is a foundational step in the synthesis of this compound. The most prevalent and regioselective method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.gov To ensure the correct placement of the 2-bromophenyl group on the N1 position of the pyrazole ring, (2-bromophenyl)hydrazine is used as the key starting material.

This bidentate nucleophile reacts with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govresearchgate.net The reaction mechanism involves the initial nucleophilic attack of the hydrazine on a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net The choice of reactants and reaction conditions is critical to control the regioselectivity, ensuring the formation of the desired 1-substituted pyrazole isomer. nih.govorganic-chemistry.org One-pot, three-component procedures have also been developed, which can involve the condensation of aldehydes and tosylhydrazine followed by a cycloaddition with terminal alkynes, offering an efficient route to 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Introduction of the 2-Bromophenyl Moiety and the Carbaldehyde Group

The introduction of the 2-bromophenyl group at the N1 position and the carbaldehyde group at the C4 position are critical transformations that define the target molecule.

2-Bromophenyl Moiety: As mentioned, the most direct method for introducing the 2-bromophenyl group is to begin the synthesis with (2-bromophenyl)hydrazine. semanticscholar.orgekb.egmdpi.com This precursor reacts with a 1,3-dicarbonyl equivalent to build the pyrazole ring with the N1-aryl substitution already in place.

Carbaldehyde Group: The Vilsmeier-Haack reaction is the most widely documented and effective method for the formylation of the pyrazole ring at the C4 position. researchgate.netchemmethod.comumich.edu This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). semanticscholar.orgnih.gov

The synthesis often involves a one-pot cyclization and formylation process. An appropriate hydrazone, such as one derived from a substituted acetophenone and (2-bromophenyl)hydrazine, is treated with the Vilsmeier reagent. nih.govsemanticscholar.orgnih.gov The reaction mixture is typically heated, leading to the formation of the pyrazole ring and the simultaneous introduction of the formyl group at the electron-rich C4 position. chemmethod.comnih.gov For instance, the synthesis of the analogous compound 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved by treating 4-bromoacetophenone phenylhydrazone with a mixture of POCl₃ and DMF, followed by heating. nih.gov The use of anhydrous DMF is crucial for the success of this reaction. nih.gov

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazone | POCl₃ / DMF | Heat at 80 °C for 4 h | 1,3-disubstituted-1H-pyrazole-4-carbaldehyde | nih.gov |

| Substituted Hydrazone | Vilsmeier-Haack Reagent | Stir at 60–65°C for 4 h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| 4-Bromoacetophenone phenylhydrazone | POCl₃ / DMF | Stir at 333 K (60 °C) for 6 h | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ / DMF | Heat at 70 °C for 24 h | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | mdpi.com |

Purification and Isolation Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The most common and effective purification method is column chromatography. nih.gov

The crude product is typically dissolved in a suitable solvent and passed through a silica (B1680970) gel column. A gradient of solvents, often a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607), is used to elute the components. nih.govumtm.cz The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure. umtm.cz

Recrystallization is another widely used technique to obtain highly pure crystalline product. The purified solid from chromatography is dissolved in a minimal amount of a hot solvent, such as methanol or chloroform, and allowed to cool slowly. nih.govnih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, which can then be isolated by filtration. For example, crystals of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were obtained by slow evaporation from a chloroform solution. nih.gov In some cases, an initial workup involving pouring the reaction mixture into ice water to precipitate the crude product is performed before chromatographic purification. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for pyrazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.netsci-hub.se

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also increasing product yields and purity by minimizing the formation of side products. heteroletters.org

This technology has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.gov For instance, one-pot syntheses of pyrazolo[3,4-b]quinolines have been achieved under microwave irradiation in water, showcasing a green and efficient method. nih.gov The synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes has also been explored using microwave-assisted methods. bohrium.com The condensation of phenyl hydrazine derivatives with aldehydes, a key step in forming the pyrazole precursor, can be performed cleanly and rapidly using microwave heating, often in a solvent like ethanol (B145695) or even under solvent-free conditions. heteroletters.org

| Reaction | Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole Derivatives | Conventional Heating | Several hours | Standard procedure | heteroletters.org |

| Synthesis of Pyrazole Derivatives | Microwave Irradiation | Few minutes | Reduced reaction time, cleaner reaction | heteroletters.org |

| Synthesis of Pyrazolo[3,4-b]quinolines | Microwave Irradiation | Not specified | One-pot synthesis in water | nih.gov |

| Synthesis of Pyrano[2,3-c]pyrazoles | Microwave Irradiation | < 5 minutes | Faster reaction, excellent yields | nih.gov |

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of. tandfonline.com Research into pyrazole synthesis has explored two main avenues: performing reactions under solvent-free conditions or using environmentally benign solvents like water. researchgate.nettandfonline.com

Solvent-free, or solid-state, reactions can be highly efficient, particularly when combined with microwave irradiation. nih.gov These reactions proceed by mixing the solid reactants, sometimes with a solid support or catalyst, and heating them. This approach simplifies the workup procedure, reduces waste, and can lead to high yields in short reaction times. nih.govnih.gov

Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netthieme-connect.com Multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in aqueous media. researchgate.net For example, the synthesis of 5-amino-pyrazole-4-carbonitriles has been demonstrated in water using a catalyst, providing excellent yields and avoiding the use of toxic solvents. researchgate.net These green methodologies represent a sustainable alternative to traditional synthetic methods that rely on hazardous organic solvents. ekb.eg

Reactivity and Derivatization Chemistry of 1 2 Bromophenyl Pyrazole 4 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The carbaldehyde group at the C4-position of the pyrazole (B372694) ring is a versatile handle for a wide array of chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, and the group as a whole can undergo both oxidation and reduction, providing access to a diverse range of derivatives.

The reaction of 1-(2-bromophenyl)pyrazole-4-carbaldehyde with primary amines provides a straightforward route to Schiff bases, or imines. This condensation reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with catalytic amounts of an acid or base. ekb.egresearchgate.net The formation of the C=N double bond is a robust and high-yielding transformation, allowing for the introduction of a wide variety of substituents.

The general procedure involves stirring the pyrazole-4-carbaldehyde with an aromatic or aliphatic amine in a solvent like methylene (B1212753) chloride, followed by the addition of a base such as triethylamine and refluxing the mixture. ekb.eg Alternatively, refluxing the reactants in methanol with a few drops of acetic acid also effectively yields the desired imine derivatives. ekb.eg These reactions are fundamental in creating precursors for more complex molecules or for direct use in various chemical applications.

| Amine Reactant | Solvent | Catalyst/Additive | Reaction Conditions | Product Type |

|---|---|---|---|---|

| Aromatic Amines | Methylene Chloride | Triethylamine | Reflux | N-Aryl Imine |

| Aryl Hydrazines | Methanol | Acetic Acid | Reflux (3 hours) | Aryl Hydrazone |

| o-Aminophenol | Methanol | None specified | Reflux (8 hours) | N-(2-hydroxyphenyl) Imine |

| Benzylamine | Not specified | Not specified | Not specified | N-Benzyl Imine |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.org this compound readily undergoes this reaction with various active methylene compounds, such as malononitrile and ethyl acetoacetate, typically catalyzed by a weak base like piperidine or ammonium carbonate. ekb.egresearchgate.net

A particularly efficient and environmentally friendly method involves the use of ammonium carbonate as a catalyst in an ethanol-water solvent system. researchgate.netresearchgate.net This reaction proceeds by stirring the pyrazole aldehyde and the active methylene compound at reflux temperature for a short duration, leading to high yields of the corresponding α,β-unsaturated products. researchgate.net These products are valuable intermediates for synthesizing more complex heterocyclic systems. mdpi.com

In a related carbonyl addition, pyrazole-4-carbaldehydes can undergo aldol condensation with methyl ketones to form pyrazolylpropenones, also known as chalcones. semanticscholar.org

| Active Methylene Compound | Catalyst | Solvent System | Conditions | Product |

|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | Reflux (2 hours) | 2-(1-(2-Bromophenyl)-1H-pyrazol-4-ylmethylene)malononitrile |

| Malononitrile | Ammonium Carbonate (20 mol%) | Ethanol/Water (1:1) | Reflux (10-20 mins) | 2-(1-(2-Bromophenyl)-1H-pyrazol-4-ylmethylene)malononitrile |

| Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-acetyl-3-(1-(2-bromophenyl)-1H-pyrazol-4-yl)acrylate |

Reductive amination provides a direct method for converting the carbaldehyde functionality into an amino group. This transformation can be performed in a one-pot reaction by treating the aldehyde with an amine in the presence of a reducing agent. A highly effective reagent for this process is sodium triacetoxyborohydride, which is mild enough to not reduce the initial aldehyde but is reactive enough to reduce the intermediate iminium ion formed in situ. ineosopen.org The reaction is typically carried out by refluxing the aldehyde, amine, and reducing agent in a solvent like dichloroethane. ineosopen.org

Alternatively, a two-step protocol can be employed. First, the Schiff base is isolated following the condensation of the aldehyde with a primary amine. Subsequently, the imine is reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride (NaBH₄). researchgate.net This method allows for the purification of the intermediate imine before the final reduction step.

The aldehyde group of this compound can be readily manipulated through standard oxidation and reduction reactions.

Oxidation: The aldehyde can be oxidized to the corresponding 1-(2-bromophenyl)pyrazole-4-carboxylic acid. This transformation can be achieved using common oxidizing agents. For instance, treatment with 30% hydrogen peroxide in glacial acetic acid has been used to oxidize similar aldehyde structures to carboxylic acids. researchgate.net Care must be taken with certain oxidation methods; for example, the oxidation of a corresponding pyrazol-4-yl)methanol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or TEMPO with FeCl₃·6H₂O is controlled to prevent over-oxidation to the carboxylic acid. researchgate.net

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding (1-(2-bromophenyl)-1H-pyrazol-4-yl)methanol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this conversion. researchgate.net For example, the reduction of related pyrazole esters and aldehydes to the hydroxymethyl derivative has been successfully performed using diisobutylaluminium hydride (DIBAL-H) or LiAlH₄. researchgate.net

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is relatively stable, but its substituents can be used to construct more complex, fused heterocyclic systems. The C4-carbaldehyde group is particularly useful in annulation reactions, where it acts as an electrophilic component to build an additional ring onto the pyrazole core.

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant interest due to their diverse biological activities. chim.it The aldehyde functionality in this compound serves as a key building block for constructing the fused pyridine ring.

One powerful method is the multi-component reaction approach. For instance, a one-pot cyclocondensation of a pyrazole-4-carbaldehyde, an active methylene nitrile (like malononitrile), and a sulfur-based nucleophile (such as thiophenol) can lead to highly substituted pyridine rings fused to the pyrazole core. ekb.eg These reactions are often catalyzed by a base like triethylamine and proceed by an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the stable pyrazolo[3,4-b]pyridine system.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|---|---|---|---|

| This compound | Malononitrile | Thiophenol | Triethylamine | Substituted 2-amino-4-(pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile |

| This compound | Malononitrile | Mercaptoacetic acid | Triethylamine | Substituted 2-amino-4-(pyrazol-4-yl)-6-(carboxymethylthio)pyridine-3,5-dicarbonitrile |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

While the pyrazole ring itself is aromatic and generally unreactive in cycloaddition reactions, the aldehyde functional group can participate in such transformations. The most relevant cycloaddition pathway for pyrazole synthesis is the [3+2] cycloaddition, which typically involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org For instance, nitrile imines, generated in situ from hydrazonoyl halides, can undergo [3+2] cycloaddition with activated alkenes to yield pyrazole derivatives. organic-chemistry.org

In the context of this compound, the aldehyde group can be converted into a dipolarophile, such as an α,β-unsaturated ketone, through condensation reactions (e.g., aldol or Knoevenagel condensation). This new derivative can then react with 1,3-dipoles. A more direct involvement of the aldehyde would be in hetero-Diels-Alder reactions or other pericyclic reactions, although such applications for this specific compound are not extensively documented. The primary utility of cycloaddition in relation to this molecule often lies in the synthesis of the pyrazole ring system itself, rather than its subsequent reactions. organic-chemistry.orgbeilstein-journals.org For example, a general approach involves the [3+2] cycloaddition of a diazo compound with an alkyne, followed by functionalization to introduce the carbaldehyde and bromophenyl groups. nih.gov

Functionalization at the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and potentially nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. sigmaaldrich.comnih.gov The 2-bromo substituent on the phenyl ring of this compound can be readily displaced to form new bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used to form biaryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids would yield 1-(2-arylphenyl)pyrazole-4-carbaldehyde derivatives. mdpi.comnih.govmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups, including the aldehyde moiety. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org Applying this to this compound would produce 1-(2-alkynylphenyl)pyrazole-4-carbaldehyde derivatives, which are valuable intermediates for further transformations, such as the synthesis of heterocycles or click chemistry applications. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the bromophenyl ring. beilstein-journals.orgresearchgate.net Reacting this compound with various alkenes (e.g., styrene, acrylates) would yield 1-(2-vinylphenyl)pyrazole-4-carbaldehyde derivatives, introducing a new point of unsaturation that can be further functionalized. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | 1-(2-Arylphenyl)pyrazole-4-carbaldehyde |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 1-(2-Alkynylphenyl)pyrazole-4-carbaldehyde |

| Heck | R-CH=CH₂ | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | 1-(2-Vinylphenyl)pyrazole-4-carbaldehyde |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex. In this compound, the pyrazole-4-carbaldehyde moiety is located ortho to the bromine atom. While the pyrazole ring and the carbaldehyde group are electron-withdrawing, their combined activating effect may not be sufficient to enable SNAr reactions with common nucleophiles under standard conditions. The reaction typically requires more potent activating groups, such as nitro groups, for it to be synthetically useful. Therefore, direct displacement of the bromine via an SNAr pathway is expected to be challenging without further modification of the molecule.

The true synthetic utility of this compound lies in its capacity to serve as a scaffold for creating polyfunctionalized molecules. By combining the reactions at the bromophenyl ring with transformations of the aldehyde group, a vast chemical space can be accessed.

For example, a synthetic sequence could begin with a Sonogashira coupling at the bromine position to introduce an alkyne. The aldehyde could then be converted into an oxime or hydrazone, which could undergo further cyclization reactions. Alternatively, a Suzuki coupling could introduce a new aryl ring bearing other functional groups (e.g., an ester or a nitro group), which can then be manipulated. The aldehyde itself can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination to introduce a variety of substituents. This sequential or orthogonal functionalization strategy allows for the systematic construction of complex molecular architectures based on the pyrazole core. researchgate.netdergipark.org.tr

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rsc.org These reactions are highly efficient in building molecular complexity. Aldehydes are common components in many well-known MCRs. The aldehyde group of this compound makes it an excellent candidate for incorporation into such reactions. nih.gov

Potential MCRs include:

Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones or their thio-analogs.

Hantzsch Dihydropyridine Synthesis: A reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to produce dihydropyridines.

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.

By using this compound as the aldehyde component, complex heterocyclic systems that merge the pyrazole core with other rings (e.g., dihydropyrimidine, dihydropyridine) can be synthesized efficiently. nih.gov The bromine atom would be retained in the final product, offering a site for subsequent post-MCR modifications via the cross-coupling reactions described previously.

| Reaction | Other Components | Resulting Heterocyclic Core |

|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone / Thione |

| Hantzsch Synthesis | 2x β-ketoester, Ammonia | Dihydropyridine |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide (acyclic) |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, providing unambiguous evidence for the connectivity of atoms within the molecule.

¹H-NMR Analysis and Proton Chemical Shifts

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the pyrazole (B372694) ring protons, and the protons of the 2-bromophenyl substituent. Based on data from closely related analogs like 1-(4-bromophenyl)pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the chemical shifts can be predicted.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. ekb.eg The protons on the pyrazole ring are expected to resonate as singlets. The H-5 proton of the pyrazole ring is predicted to appear around δ 8.1-8.6 ppm, while the H-3 proton signal is expected at a slightly different chemical shift. ekb.eg

The protons of the 2-bromophenyl ring will display a complex multiplet pattern due to spin-spin coupling. These aromatic protons are expected to resonate in the range of δ 7.4 to 7.9 ppm. ekb.eg The exact splitting patterns will depend on the coupling constants between adjacent protons on the phenyl ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.5 - 10.1 | s (singlet) |

| Pyrazole H-5 | 8.1 - 8.6 | s (singlet) |

| Pyrazole H-3 | ~8.0 - 8.4 | s (singlet) |

| Aromatic H | 7.4 - 7.9 | m (multiplet) |

Note: The predicted values are based on data from analogous compounds and may vary slightly for the specific isomer.

¹³C-NMR Analysis and Carbon Chemical Shifts

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately δ 185-191 ppm. ekb.eg The carbon atoms of the pyrazole ring typically resonate in the region of δ 110-155 ppm. The C-4 carbon, bearing the aldehyde group, will be significantly downfield.

The carbons of the 2-bromophenyl ring will show signals in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the bromine atom (C-Br) is expected to have a chemical shift influenced by the halogen's electronegativity and will likely appear around δ 120 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 191 |

| Pyrazole C-5 | ~140 - 155 |

| Pyrazole C-3 | ~130 - 145 |

| Pyrazole C-4 | ~115 - 125 |

| Aromatic C-Br | ~120 |

| Aromatic C | 120 - 140 |

Note: The predicted values are based on data from analogous compounds and may vary slightly for the specific isomer.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would be most informative for establishing the connectivity of the protons within the 2-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule, such as the pyrazole ring carbons and the CH groups of the phenyl ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic functional groups present in the molecule. The most prominent absorption band is expected to be the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1670-1700 cm⁻¹. ekb.eg The C=N stretching vibration of the pyrazole ring is expected to be observed around 1590-1630 cm⁻¹. ekb.eg

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the pyrazole ring will also be in this region. The C-C stretching vibrations within the aromatic and pyrazole rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aldehyde C=O Stretch | 1670 - 1700 |

| Pyrazole C=N Stretch | 1590 - 1630 |

| Aromatic/Pyrazole C=C Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Note: The predicted values are based on data from analogous compounds and may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.comnih.gov The conjugated system, which includes the pyrazole ring, the phenyl ring, and the carbonyl group, will give rise to intense π → π* transitions, likely in the range of 250-320 nm. The n → π* transition, associated with the non-bonding electrons of the oxygen atom in the carbonyl group, is expected to appear as a weaker, longer-wavelength absorption. The exact position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₇BrN₂O, the expected monoisotopic mass would be precisely calculated and compared against the experimental value.

In a typical analysis of a related pyrazole derivative, such as 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, HRMS data confirmed the presence of the molecular ion peak [M+H]⁺ at an m/z that corresponded to its calculated formula, thereby verifying the substitution pattern. mdpi.com For this compound, the expected m/z value for the protonated molecule [M+H]⁺ would account for the specific isotopic masses of bromine (⁷⁹Br and ⁸¹Br), carbon, hydrogen, nitrogen, and oxygen. The high accuracy of HRMS helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and high-molecular-weight compounds by transferring them into the gas phase as ions with minimal fragmentation. nist.gov This method is particularly useful for generating intact molecular ions of pyrazole derivatives for subsequent fragmentation analysis (MS/MS).

In the ESI-MS spectrum of this compound, the primary ions observed would be the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. This pattern provides valuable information about the compound's structure, as weaker bonds break to form stable fragment ions. The fragmentation pathways are crucial for confirming the connectivity of the 2-bromophenyl group, the pyrazole ring, and the carbaldehyde substituent. nist.govsigmaaldrich.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The way molecules are arranged in a crystal is governed by various non-covalent intermolecular interactions. For pyrazole-containing compounds, these interactions are critical in stabilizing the crystal lattice.

In the crystal structure of a related compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a prominent feature is the formation of a helical supramolecular chain mediated by C-H···O hydrogen bonds. nih.govresearchgate.net It is plausible that this compound would also exhibit similar, albeit not identical, intermolecular C-H···O interactions, where the aldehyde oxygen acts as a hydrogen bond acceptor.

The conformation of the molecule, particularly the rotational orientation of the phenyl ring relative to the pyrazole ring, is defined by the dihedral angle. This angle is a critical parameter obtained from SC-XRD data.

For instance, in the crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole ring and the N-bound phenyl ring is reported to be 13.70 (10)°. nih.gov In another study of the same compound, two independent molecules in the asymmetric unit showed different dihedral angles between the 4-bromobenzene ring and the pyrazole ring (26.0 (2)° and 39.9 (7)°), indicating conformational flexibility. nih.gov

For this compound, the dihedral angle between the 2-bromophenyl group and the pyrazole ring would be a key structural feature. The steric hindrance imposed by the bromine atom at the ortho position would likely lead to a significant twist between the two rings to minimize repulsion. The carbaldehyde group may also be twisted out of the plane of the pyrazole ring. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative Note: The following data is for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound related to the subject of this article. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁BrN₂O |

| Molecular Weight | 327.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.7233 (4) |

| b (Å) | 3.8630 (1) |

| c (Å) | 20.4224 (5) |

| β (°) | 110.137 (3) |

| Volume (ų) | 1312.75 (6) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

For this compound (C₁₀H₇BrN₂O), the theoretical elemental composition would be calculated as follows:

Carbon (C): 47.84%

Hydrogen (H): 2.81%

Nitrogen (N): 11.16%

In published research on various pyrazole derivatives, elemental analysis is consistently reported to confirm the successful synthesis and purity of the target compounds. For example, studies on derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde provide both the calculated ("Calcd") and experimentally found ("Found") percentages for C, H, and N, which are typically in close agreement (within ±0.4%). ekb.eg

Table 2: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 47.84% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.81% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.83% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.16% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.37% |

| Total | 251.083 | 100% |

Computational and Theoretical Investigations of 1 2 Bromophenyl Pyrazole 4 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, electronic distribution, and reactivity.

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This process determines stable molecular conformations and provides key structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. schrodinger.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic excitation properties. schrodinger.comreddit.com A small HOMO-LUMO gap generally suggests that the molecule is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are a standard method for computing these orbital energies and the resulting energy gap. schrodinger.com For instance, in a series of D-A-type molecules, the calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. nankai.edu.cn

Table 1: Illustrative HOMO-LUMO Data for Substituted Pyrazole (B372694) Derivatives This table presents example data from related compounds to illustrate the concept.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole Derivative M1 unar.ac.id | -6.06 | -2.90 | 3.16 |

| Pyrazole Derivative M2 unar.ac.id | -6.10 | -2.26 | 3.83 |

| Pyrazole Derivative M3 unar.ac.id | -5.87 | -2.85 | 3.02 |

Ionization Potential (I): Corresponds to the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): Corresponds to the energy of the LUMO (A ≈ -ELUMO).

Electronic Chemical Potential (μ): Measures the escaping tendency of electrons. It is calculated as μ = -(I+A)/2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I-A)/2. researchgate.net

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule can be polarized. asrjetsjournal.org

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.

These descriptors are invaluable for comparing the reactivity of different compounds within a series. unar.ac.idresearchgate.net

Table 2: Example Reactivity Descriptors for a Series of Heterocyclic Compounds This table shows illustrative data for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides to demonstrate the application of these descriptors. Data for the target compound is not available.

| Descriptor | Formula | Example Value Range researchgate.net |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.67 - 6.45 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 0.06 - 0.77 eV |

| Chemical Potential (μ) | μ = -(I+A)/2 | -3.19 to -3.37 eV |

| Chemical Hardness (η) | η = (I-A)/2 | 2.65 - 3.05 eV |

Spectroscopic Parameter Prediction

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds by comparing calculated spectra with experimental results.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable and widely used DFT-based approach for calculating the nuclear magnetic resonance (NMR) shielding tensors, from which the ¹H and ¹³C chemical shifts can be predicted. asrjetsjournal.orgresearchgate.net These calculations provide valuable insight into the electronic environment of each nucleus in the molecule. The predicted chemical shifts are often in good agreement with experimental values, helping to confirm assignments in complex spectra. researchgate.netmdpi.com

While calculated NMR data for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde is not available, the following table shows experimentally determined NMR chemical shifts for a related pyrazole-4-carbaldehyde derivative to illustrate the typical ranges for protons and carbons in such a scaffold.

Table 3: Experimental NMR Data for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Data from a related compound used for illustration. mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | 9.85 (s) | 183.1 |

| Pyrazole H-5 | 8.15 (s) | 129.3 |

| Pyrazole C-3 | - | 163.0 |

| Pyrazole C-4 | - | 110.9 |

| Phenyl H-2,6 | 7.39 (d) | 120.6 |

| Phenyl H-3,5 | 6.99 (d) | 114.7 |

| -OCH₃ | 3.84 (s) | 55.6 |

| -OCH₂CH₂Cl | 4.64 (t) | 68.9 |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) absorption frequencies and their corresponding vibrational modes (e.g., stretching, bending, torsion). asrjetsjournal.orgphyschemres.org These calculations are performed on the optimized molecular geometry. The predicted frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations, so they are typically multiplied by a scaling factor to improve agreement with experimental FT-IR spectra. physchemres.org This analysis is crucial for assigning specific absorption bands in an experimental spectrum to particular molecular vibrations.

Table 4: Typical Vibrational Frequencies for Functional Groups in Pyrazole Derivatives This table presents generally expected frequency ranges based on data from related heterocyclic compounds. physchemres.orgresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100 - 3000 |

| Aldehyde C-H Stretching | 2900 - 2800 |

| Carbonyl (C=O) Stretching | 1700 - 1670 |

| Pyrazole C=N Stretching | 1600 - 1580 |

| Aromatic C=C Stretching | 1550 - 1450 |

Electrostatic Potential Mapping and Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. libretexts.org These regions are crucial for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. libretexts.org

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and orange, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Intermediate potential is colored green.

For this compound, the MEP map would reveal distinct zones of reactivity. The oxygen atom of the carbaldehyde group (C=O) is expected to be the most significant region of negative potential due to the high electronegativity of oxygen. The nitrogen atoms of the pyrazole ring would also exhibit negative potential, making them potential sites for protonation or coordination to metal ions. The most positive potential would likely be concentrated around the hydrogen atom of the carbaldehyde group.

Based on this analysis, the primary reactive sites of the molecule can be predicted.

Table 1: Predicted Reactive Sites of this compound from Electrostatic Potential

| Site | Atom/Functional Group | Predicted Electrostatic Potential | Type of Reactivity |

|---|---|---|---|

| 1 | Carbaldehyde Oxygen | Strongly Negative | Nucleophilic / Hydrogen Bond Acceptor |

| 2 | Pyrazole Nitrogens | Negative | Nucleophilic / Hydrogen Bond Acceptor |

| 3 | Carbaldehyde Hydrogen | Strongly Positive | Electrophilic |

| 4 | Pyrazole Ring Carbon (adjacent to CHO) | Slightly Positive | Electrophilic |

This predictive identification of reactive centers is fundamental for understanding the chemical behavior of the molecule in potential synthetic applications.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While static models provide valuable information, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can reveal its conformational flexibility, preferred spatial arrangements, and interactions with a solvent environment. nih.gov

The simulation would track how these dihedral angles change over time, providing insight into the molecule's conformational stability and the energy barriers between different rotational states (rotamers).

Table 2: Illustrative Dihedral Angle Fluctuation from a Hypothetical MD Simulation

| Dihedral Angle (Atoms Defining Angle) | Initial Angle (°) | Average Angle (°) over 50 ns | Standard Deviation (°) | Description |

|---|---|---|---|---|

| C(phenyl)-C(phenyl)-N(pyrazole)-N(pyrazole) | 90.0 | 85.4 | ± 15.2 | Represents the twist of the phenyl ring relative to the pyrazole plane. A significant deviation indicates considerable flexibility. |

These simulations can highlight the dominant conformations in a solution, providing a more realistic model of the molecule's behavior than a single, energy-minimized structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with a specific activity. acs.orgbiointerfaceresearch.com While this activity is often biological, the core of QSAR is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. researchgate.net For this compound, we can focus on these fundamental structural parameters.

QSAR models are built using a set of related molecules and their calculated descriptors. nih.gov These descriptors can be categorized into several types, such as constitutional (e.g., molecular weight), topological (e.g., describing atomic connectivity), and quantum-chemical (e.g., dipole moment). acs.orgresearchgate.net

A hypothetical QSAR study involving this compound would begin by calculating a wide range of these descriptors. The goal is to identify which structural features are most influential for a given property.

These descriptors provide a quantitative profile of the molecule's physicochemical properties. In a full QSAR study, these values would be compared across a library of similar pyrazole derivatives to build a predictive model linking specific structural attributes to a measured outcome. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Scaffolds and Chemical Libraries

1-(2-Bromophenyl)pyrazole-4-carbaldehyde is a powerful intermediate for the synthesis of more complex heterocyclic systems and for the generation of diverse chemical libraries. Pyrazoles are a class of aromatic heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. nih.gov The pyrazole-4-carbaldehyde scaffold is a key building block in medicinal chemistry and drug discovery.

The aldehyde group is the primary site for a multitude of classic organic reactions. It readily undergoes condensation reactions with various nucleophiles, including active methylene (B1212753) compounds, amines, and hydrazines, to yield a wide array of derivatives. umich.edu For instance, Claisen-Schmidt condensation with ketones produces chalcone-like structures, which can be further cyclized. nih.gov Reactions with amines or semicarbazides can form Schiff bases and semicarbazones, respectively, introducing new functionalities and extending the molecular framework. umich.eduhrpub.org

Furthermore, the 2-bromophenyl group provides a crucial handle for late-stage functionalization through metal-catalyzed cross-coupling reactions. The carbon-bromine bond can participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at a specific position, dramatically increasing the structural diversity of the resulting molecules. This capability is essential for building chemical libraries used in high-throughput screening for drug discovery and materials science applications. The combination of reactions at the aldehyde and the bromo-substituent enables a combinatorial approach to synthesis, generating numerous analogs from a single precursor.

Precursor for Advanced Organic Materials and Functional Molecules

The pyrazole-4-carbaldehyde framework is a recognized scaffold in the development of advanced organic materials. mdpi.com The extended π-conjugated system, which can be further elongated through reactions at the aldehyde group, is fundamental to creating molecules with specific photophysical and electronic properties.

Key Applications and Structural Roles

| Application Area | Role of this compound |

|---|---|

| Fluorescent Sensors | The pyrazole (B372694) core can be part of a fluorophore. The aldehyde group allows for the attachment of specific recognition units (chelators) for ions or molecules. Upon binding a target analyte (like Zn²⁺ or Fe³⁺), the electronic structure of the molecule changes, leading to a "turn-on" or "turn-off" fluorescent response. rsc.org |

| Solar Cell Components | As a building block for organic dyes used in dye-sensitized solar cells (DSSCs). The conjugated structure facilitates light absorption and electron transfer, which are critical processes for photovoltaic performance. The aldehyde can be used to anchor the molecule to semiconductor surfaces like TiO₂. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Serves as a precursor for synthesizing emissive or charge-transporting materials used in OLEDs. The tunable electronic properties of the pyrazole system are advantageous for achieving desired emission colors and high quantum efficiencies. mdpi.com |

The presence of the bromine atom on the phenyl ring can also be exploited to fine-tune the material's properties through the "heavy atom effect," which can enhance phosphorescence for applications in triplet-harvesting OLEDs.

Role in the Synthesis of Chemical Probes and Research Reagents

A chemical probe is a small molecule used to study biological systems. This compound serves as a valuable starting point for creating such probes. Its aldehyde functionality is readily converted into a variety of other groups or used to link the pyrazole scaffold to other molecules of interest, such as peptides, proteins, or other reporter moieties.

The synthesis of fluorescent sensors, as mentioned previously, is a prime example of its use in creating chemical probes for detecting metal ions. rsc.org Beyond this, the bromophenyl group offers a site for introducing radiolabels. For example, radioisotopes of bromine could be incorporated to develop probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Alternatively, the bromo-substituent can be replaced with other tags via cross-coupling reactions. The compound ((1R,2S,4R)-4-((5-(1-(3-bromobenzyl)-1H-pyrazole-3-carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate (B1201201) is an example of a complex research reagent built upon a brominated pyrazole core, highlighting the utility of such scaffolds in creating sophisticated tools for chemical biology. nih.gov

Design of Novel Ligands in Catalysis

The pyrazole nucleus is a well-established N-donor ligand in inorganic and organometallic chemistry. The two adjacent nitrogen atoms can chelate to a metal center, forming stable complexes. This compound is an attractive platform for designing more sophisticated ligands for catalysis.

The aldehyde group can be transformed into other coordinating groups. For example, reaction with primary amines yields Schiff base (imine) ligands. If a diamine is used, a tetradentate ligand can be formed. Reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid provides additional O-donor sites for coordination.

The 2-bromophenyl substituent can also participate in ligand design. It can be used to create multidentate "pincer" ligands through directed ortho-metalation followed by substitution or by using the bromo-position as an anchor point for another coordinating arm. These tailored ligands can be used to create catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

The classical synthesis of pyrazole-4-carbaldehydes often relies on the Vilsmeier-Haack reaction, which involves the formylation of a corresponding hydrazone precursor. umich.eduresearchgate.netnih.gov While effective, this method can require harsh conditions and may not be optimal in terms of efficiency, atom economy, or environmental impact. Future research should prioritize the development of more sophisticated and sustainable synthetic pathways.

A promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, enhancing pot, atom, and step economy. nih.govmdpi.com Research could focus on designing an MCR that brings together a 2-bromophenylhydrazine (B91577) derivative, a three-carbon building block, and a formylating agent to construct the target molecule directly. Another area of exploration is the development of novel catalytic systems, such as transition-metal-catalyzed C-H activation and annulation strategies, to build the pyrazole (B372694) ring on a pre-functionalized aryl bromide core.

Table 1: Comparison of a Classical vs. a Hypothetical Novel Synthetic Route

| Parameter | Classical Route (Vilsmeier-Haack) | Hypothetical MCR Route |

|---|---|---|

| Number of Steps | 2-3 (Hydrazone formation, then cyclization/formylation) | 1 |

| Key Reagents | Hydrazone, Phosphorus oxychloride, Dimethylformamide | 2-Bromophenylhydrazine, Diketo-ester, Catalyst |

| Typical Conditions | Elevated temperatures (80-90 °C) nih.gov | Mild conditions, catalyst-controlled |

| Atom Economy | Moderate (Stoichiometric byproducts from POCl₃) | High (Most atoms incorporated into the final product) |

| Purification | Often requires chromatography for intermediates and final product | Potentially simpler, direct crystallization of product |

Exploration of Unconventional Reactivity Profiles and Transformations

The aldehyde and bromo-aryl functionalities are well-understood reactive handles. However, the unique electronic environment of the pyrazole ring can lead to unconventional reactivity that warrants deeper investigation. Research indicates that pyrazole carbaldehydes can react in a distinct manner compared to simple aromatic aldehydes, for instance, in their reactions with mercaptoethanol. researchgate.net

Future studies should systematically explore transformations that leverage the interplay between the different functional groups. This could include:

Tandem Reactions: Designing sequences where an initial reaction at the aldehyde (e.g., imine formation) triggers a subsequent intramolecular cyclization involving the bromo-aryl group via a palladium-catalyzed coupling, leading to complex fused heterocyclic systems.

Pyrazole Ring Functionalization: Investigating selective C-H activation at the C-3 or C-5 positions of the pyrazole ring, a challenging but highly valuable transformation that would enable further diversification of the core scaffold.

Photocatalysis and Electrochemistry: Employing modern synthetic methods to unlock novel transformations. For example, using the bromo-aryl group as a radical precursor under photocatalytic conditions to engage in reactions that are inaccessible through traditional thermal methods.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For this compound to be utilized as a widespread building block, its synthesis must be scalable, safe, and reproducible. Flow chemistry offers significant advantages over traditional batch processing in all these areas. mdpi.comrsc.org The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can improve yields, minimize byproduct formation, and allow for the safe handling of hazardous intermediates. researchgate.net

Future work should focus on translating a robust synthetic route into a continuous flow process. This could involve a multi-step flow sequence where the product from one reactor is fed directly into the next without intermediate isolation and purification. afinitica.com Furthermore, integrating this flow setup with automated control systems and real-time analytics would enable the on-demand synthesis of the target compound and the creation of derivative libraries by systematically varying reagents in an automated fashion. rsc.org

Table 2: Hypothetical Parameters for a Continuous Flow Synthesis Module

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Packed-Bed Reactor / Coil Reactor | To facilitate heterogeneous catalysis or ensure efficient mixing. |

| Residence Time | 5 - 20 minutes | Flow chemistry significantly reduces reaction times compared to batch. afinitica.com |

| Temperature | 100 - 180 °C | Superheating is safely achievable in flow, accelerating reactions. |

| Pressure | 5 - 10 bar | To maintain solvents in the liquid phase above their boiling points. |

| Automation | Software-controlled pumps and back-pressure regulators | For precise control and automated library generation. rsc.org |

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for accelerating the design of new molecules with desired properties, avoiding costly and time-consuming trial-and-error synthesis. eurasianjournals.com Methods like Density Functional Theory (DFT) can predict the electronic structure, stability, and reactivity of derivatives, while Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with functional outcomes. nih.govkfupm.edu.sa

Future research should employ these in silico methods to guide the synthesis of novel derivatives of this compound with tailored reactivity. For example, DFT calculations can predict how different substituents on the phenyl ring or at the C-3/C-5 positions of the pyrazole will affect the electrophilicity of the aldehyde carbon or the ease of oxidative addition into the C-Br bond. This predictive power can help prioritize synthetic targets for applications in catalysis, materials science, or drug discovery. nih.gov

Table 3: Hypothetical In Silico Screening of Derivative Reactivity

| Derivative Substituent (at C-5 of pyrazole) | Predicted LUMO Energy (eV) | Predicted Reactivity Trend |

|---|---|---|

| -H (Hydrogen) | -2.50 | Baseline |

| -CH₃ (Methyl) | -2.45 | Slightly less reactive towards nucleophiles |

| -Cl (Chloro) | -2.65 | More reactive towards nucleophiles |

Note: Data are hypothetical and for illustrative purposes only.

Application in Fragment-Based Design for Chemical Diversification

Fragment-Based Drug Design (FBDD) has emerged as a highly effective strategy for discovering new therapeutic agents. nih.gov This approach involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target and then optimizing them into potent leads. This compound is an ideal candidate for use as a core fragment in FBDD.

The molecule can be elaborated in a controlled, vector-based manner from two distinct points:

The Aldehyde Group: This serves as a versatile chemical handle for generating a library of derivatives through reactions like reductive amination, Wittig reactions, or condensation with various nucleophiles.

The Bromo-Aryl Group: This site allows for the introduction of diverse substituents via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling exploration of different pockets in a target's binding site.

Future research should focus on synthesizing a fragment library based on this scaffold and screening it against various disease-relevant targets, such as kinases or proteases. The structural information gained from hits can then guide the rational, structure-based evolution of these fragments into high-affinity ligands.

Table 4: Illustrative Library for Fragment-Based Chemical Diversification

| Core Fragment | Vector 1 (Aldehyde Reaction) | Vector 2 (Bromo-Aryl Coupling) | Resulting Structure Class |

|---|---|---|---|

| This compound | Reductive amination with Piperidine | N/A | Pyrazolyl-methyl-piperidines |

| This compound | N/A | Suzuki coupling with Pyridine-3-boronic acid | 1-(2-(Pyridin-3-yl)phenyl)pyrazole-4-carbaldehydes |

| This compound | Wittig reaction with (Triphenylphosphoranylidene)acetonitrile | N/A | 3-(1-(2-Bromophenyl)pyrazol-4-yl)acrylonitriles |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation of substituted pyrazole precursors with aromatic aldehydes under acidic or basic conditions. For example, cyclization using phosphorous oxychloride at 120°C is effective for analogous pyrazole-carbaldehyde derivatives . Microwave-assisted synthesis (e.g., 150 W, 120°C) may improve reaction efficiency and reduce byproduct formation compared to conventional heating . Key factors include stoichiometric ratios of reagents, solvent polarity (e.g., DMF or ethanol), and temperature control to minimize decomposition.

Q. How can the purity and identity of the compound be validated post-synthesis?

- Use a combination of analytical techniques:

- NMR : Compare chemical shifts (e.g., aldehyde proton at δ ~9.8 ppm) and coupling constants with literature data .

- IR : Confirm the presence of aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+) with theoretical molecular weights .

- Elemental Analysis : Ensure C, H, N, and Br percentages align with calculated values (±0.3%) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the molecular geometry and intermolecular interactions of this compound?

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters for non-H atoms. Hydrogen bonds can be located via difference Fourier maps and restrained using DFIX commands .

- Key Parameters : Analyze bond lengths (e.g., C=O: ~1.22 Å) and angles (e.g., pyrazole ring angles: ~117–122°) . Intermolecular interactions, such as C–H⋯O hydrogen bonds (distance ~2.5–3.2 Å), stabilize the crystal packing .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- NMR/IR Discrepancies : Compare experimental spectra with DFT-calculated values (e.g., B3LYP/6-311++G(d,p) basis set). Adjust for solvent effects (e.g., PCM model for DMSO) and tautomeric equilibria in solution .

- Crystallographic Validation : Cross-validate using PLATON’s ADDSYM to check for missed symmetry and PARST for geometric parameter consistency .

Q. What methodologies are effective for studying the compound’s photophysical properties and tautomerism?

- Solvent Polarity Studies : Record UV-Vis and emission spectra (e.g., λ_em = 356 nm in DMSO) to assess solvatochromism. Use Lippert-Mataga plots to correlate Stokes shifts with solvent polarity .

- Tautomer Detection : Employ variable-temperature NMR to identify keto-enol equilibria. DFT calculations can predict the stability of tautomeric forms (e.g., ΔG < 2 kcal/mol favoring the aldehyde form) .

Data Interpretation and Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond angles) from different studies be addressed?

- Compare data with structurally similar derivatives. For example, pyrazole ring angles in 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde range from 117.2° to 122.1° . Discrepancies may arise from crystal packing effects or refinement protocols. Re-analyze raw diffraction data using Olex2 or WinGX to verify parameter restraints .

Q. What experimental design considerations are critical for reproducibility in biological activity assays?

- Dose-Response Curves : Use standardized protocols (e.g., MTT assay for cytotoxicity) with triplicate measurements. Reference compounds (e.g., combretastatin analogues) should be included for activity benchmarking .

- SAR Studies : Modify substituents systematically (e.g., Br → Cl, phenyl → methyl) and correlate changes with bioactivity using regression models .

Software and Computational Tools

Q. Which software packages are recommended for visualizing and analyzing the compound’s crystal structure?

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement .

- Mercury : Analyze π-π stacking interactions (e.g., centroid distances < 4.0 Å) and hydrogen-bond networks .

- SHELXSuite : Perform high-resolution refinement for twinned crystals or disordered atoms .

Tables for Key Parameters

| Parameter | Value | Reference |

|---|---|---|

| Crystallographic Space Group | Monoclinic, | |

| Bond Length (C=O) | 1.22 Å | |

| Emission λ (DMSO) | 356 nm | |

| Refinement -factor | 0.052–0.055 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.